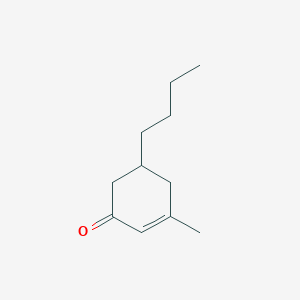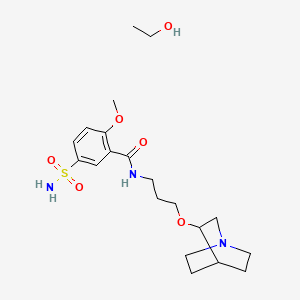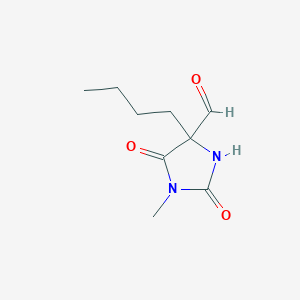
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde is a chemical compound with the molecular formula C9H15NO3. It is a yellowish crystalline solid known for its unique odor and antimicrobial properties . This compound is part of the imidazolidine family, which is characterized by a five-membered ring containing two nitrogen atoms.
Preparation Methods
The synthesis of 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde involves several steps. One common method includes the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Industrial production methods often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and the inclusion of diverse functional groups.
Chemical Reactions Analysis
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents used in these reactions include TBHP for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Its antimicrobial properties make it useful in the development of new antibiotics.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its antimicrobial effects.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde exerts its effects involves its interaction with microbial cell walls, leading to disruption and cell death. The molecular targets include enzymes involved in cell wall synthesis, which are inhibited by the compound, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar compounds to 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde include other imidazolidine derivatives such as:
- 4-Butyl-2,5-dioxoimidazolidine-4-carbaldehyde
- 1-Methyl-2,5-dioxoimidazolidine-4-carbaldehyde
Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5471-58-9 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde |
InChI |
InChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14) |
InChI Key |
BSBYECHMVHTACX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(C(=O)N1)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


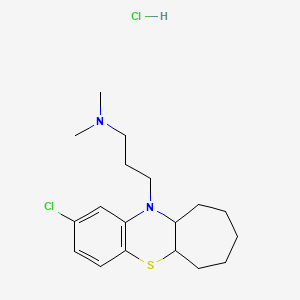
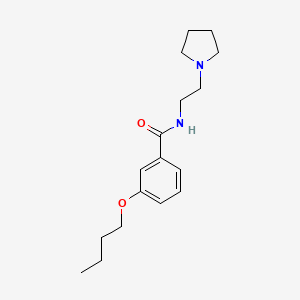

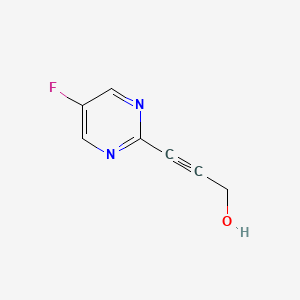
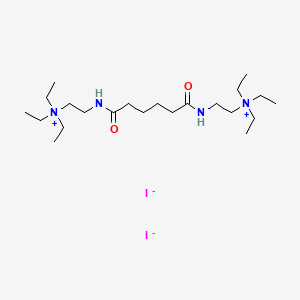

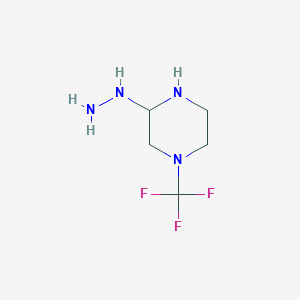
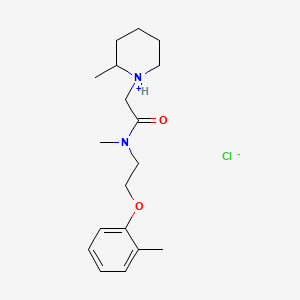

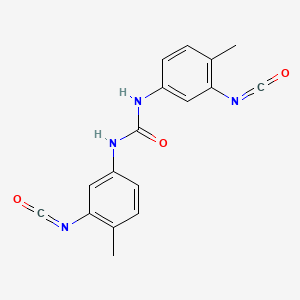
![Ethanaminium, N,N-bis(carboxymethyl)-N-(2-hydroxyethyl)-2-[(1-oxodecyl)amino]-, disodium salt](/img/structure/B13768804.png)
